Chloropyramine hydrochloride
Overview
Description
Chloropyramine hydrochloride is a first-generation antihistamine used in Eastern European countries to treat bronchial asthma, allergic rhinitis, allergic conjunctivitis, and other allergic reactions . It is also indicated for Quincke’s edema, allergic reactions to insect bites, food and drug allergies, and anaphylactic shock . It can also inhibit the biochemical function of VEGFR-3 and FAK .
Synthesis Analysis
The synthesis of Chloropyramine begins with the condensation of 4-chlorobenzaldehyde with 1,1-dimethyethylenediamine. The resulting Schiff base is reduced. The resulting amine then further reacts with 2-bromopyridine in the presence of sodamide .Molecular Structure Analysis
The molecular formula of Chloropyramine hydrochloride is C16H21Cl2N3 . Its average mass is 326.264 Da and its monoisotopic mass is 325.111267 Da .Chemical Reactions Analysis
Chloropyramine is a competitive reversible H1 receptor antagonist . This inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, chloropyramine has some anticholinergic properties .Physical And Chemical Properties Analysis
Chloropyramine hydrochloride is a white-like to white crystalline powder . Its melting point is 168-172 ℃ . It is slightly soluble in water, chloroform, and methanol .Scientific Research Applications
Development and Validation of Analytical Methods
GC-MS Analysis in Ointments
Chloropyramine hydrochloride's concentration in ointments was effectively determined using a gas chromatography-mass spectrometry (GC-MS) method. This approach is valuable for ensuring quality and safety in pharmaceutical products containing chloropyramine hydrochloride (Kostik, Gjorgjeska, & Petkovska, 2015).
Children's Dosage Form Analysis
The formulation of a children's dosage form with chloropyramine hydrochloride was studied, focusing on its suitability and effectiveness for pediatric allergic conditions. This research supports the development of child-friendly pharmaceutical forms of chloropyramine hydrochloride (Morozova, Toguzova, & Blagorazumnaya, 2022).
Pharmacokinetic and Tissue Penetration Studies
- Pharmacokinetics in Cancer Research: Chloropyramine's pharmacokinetics and tissue distribution were investigated in the context of cancer treatment, particularly in its role in inhibiting FAK and VEGFR-3, crucial pathways in tumor growth and metastasis. This research is crucial for understanding chloropyramine's potential in cancer therapy (Thudium et al., 2011).
Biological Interactions and Effects
Binding to DNA Duplexes
A study discovered that chloropyramine (specifically, its variant, amiloride) binds selectively to thymine base opposite AP sites in DNA duplexes. This finding is significant for understanding chloropyramine's potential applications in genetics and molecular biology (Zhao et al., 2006).
Inhibition of Cancer Cell Proliferation
Chloropyramine hydrochloride was found to inhibit the biochemical functions of FAK and VEGFR-3, reduce cancer cell proliferation, and suppress tumor growth in vivo. This indicates its potential as a therapeutic agent in oncology (Kurenova et al., 2009).
Interaction with SASH1 in Breast Cancer
Research showed that chloropyramine impacts SASH1 expression in breast cancer cells, influencing the cells' sensitivity to the drug and potentially affecting patient prognosis. This highlights its role in personalized cancer therapy (Burgess et al., 2016).
Use in Anaphylaxis Therapy
The combination of chloropyramine with other antihistamines (e.g., Ranitidine) was studied for its efficacy in treating anaphylaxis, showing positive cardiovascular and dermatological effects. This research is vital for improving anaphylaxis management strategies (Alihodžić, Hadžić, & Mladina, 2020).
Safety And Hazards
Chloropyramine hydrochloride is toxic and should be handled with care . It can cause moderate to severe irritation to the skin and eyes . It should not be used internally with alcohol, sedative drugs, and hypnotics because of the potentiation of the effects . It should be used with caution in patients with hyperthyroidism, cardiovascular diseases, and asthma . In children, it can induce agitation, and in many adult patients, dizziness may be observed .
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWWAGBHABATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-32-5 (Parent) | |
Record name | Chloropyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048859 | |
Record name | Chloropyramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloropyramine hydrochloride | |
CAS RN |
6170-42-9 | |
Record name | Chloropyramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6170-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropyramine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Chloropyramine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Chloropyramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropyramine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOROPYRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWA92Z14NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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